

Application Note: Propallylonal as a Reference Standard in Forensic Toxicology

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Compound of Interest

Compound Name: *Propallylonal*

CAS No.: 545-93-7

Cat. No.: B1201359

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Introduction

Propallylonal, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.[1][2] While its prescription is rare in modern medicine, its potential for misuse and presence in forensic casework, although uncommon, necessitates the availability of reliable analytical methods for its identification and quantification. This application note provides a comprehensive overview of the use of **propallylonal** as a reference standard in forensic toxicology. It outlines the necessary protocols for its handling, analysis, and the interpretation of results. Given the limited specific data available for **propallylonal**, this document also leverages established methodologies for the analysis of the broader class of barbiturates.[3][4]

Reference standards are crucial in forensic toxicology to ensure the accuracy and reliability of analytical results.[5] They are used for instrument calibration, method validation, and as positive controls in the analysis of forensic samples.

Physicochemical Properties of Propallylonal

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper use and for the development of analytical methods.

Property	Value	Source
IUPAC Name	5-(2-bromoprop-2-en-1-yl)-5-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione	[1]
Synonyms	Nostal, Quietal, Ibomal, 5-isopropyl-5-(β -bromoallyl)barbituric acid	[1][2]
Chemical Formula	C ₁₀ H ₁₃ BrN ₂ O ₃	[1]
Molar Mass	289.129 g·mol ⁻¹	[1]
CAS Number	545-93-7	[1]

Experimental Protocols

The following protocols are based on general and established methods for the analysis of barbiturates in forensic toxicology.[3][6] It is imperative that these methods are fully validated for the specific analysis of **propallylonal** before implementation in routine casework.

Materials and Reagents

- **Propallylonal** reference standard (purity \geq 98%)
- Internal Standard (e.g., Phenobarbital-d5)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (analytical grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Biological matrices (e.g., drug-free human blood, urine) for calibration and controls

Sample Preparation: Solid-Phase Extraction (SPE) of Blood Samples

This protocol describes a general procedure for the extraction of barbiturates from blood.

- **Pre-treatment:** To 1 mL of whole blood, add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and the internal standard. Vortex for 30 seconds.
- **Conditioning:** Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
- **Loading:** Load the pre-treated sample onto the SPE cartridge.
- **Washing:** Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
- **Elution:** Elute the analyte and internal standard with 3 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol).
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Caption: General experimental workflow for the forensic analysis of **propallylonal**.

Analytical Instrumentation and Conditions

LC-MS/MS is a highly sensitive and specific technique for the detection of barbiturates.

Parameter	Recommended Condition
Column	C18 column (e.g., 100 x 2.1 mm, 2.6 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive Mode
Scan Type	Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions for **propallylonal** and the internal standard must be determined by infusing a standard solution into the mass spectrometer.

GC-MS is a robust and widely used technique for the analysis of barbiturates, often requiring derivatization.

Parameter	Recommended Condition
Column	Capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness) suitable for drug screening
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Program	Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, hold for 5 minutes
Injection Mode	Splitless
Injection Volume	1 μ L
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-550

Note: Derivatization with an agent like BSTFA with 1% TMCS may be necessary to improve the chromatographic properties of **propallylonal**. The fragmentation pattern of the derivatized and underivatized **propallylonal** needs to be established using a reference standard.

Data and Results

Due to the scarcity of published data for **propallylonal**, this section provides a template for the data that should be generated during method validation.

Method Validation Parameters

The analytical method should be validated according to established forensic toxicology guidelines.

Validation Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.99
Limit of Detection (LOD)	Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ)	Signal-to-noise ratio ≥ 10 ; precision and accuracy within $\pm 20\%$
Precision (%RSD)	$\leq 15\%$ (at low, medium, and high concentrations)
Accuracy (%Bias)	Within $\pm 15\%$ of the nominal concentration
Matrix Effect	Within acceptable limits (e.g., 85-115%)
Stability	Analyte stable under storage and analytical conditions

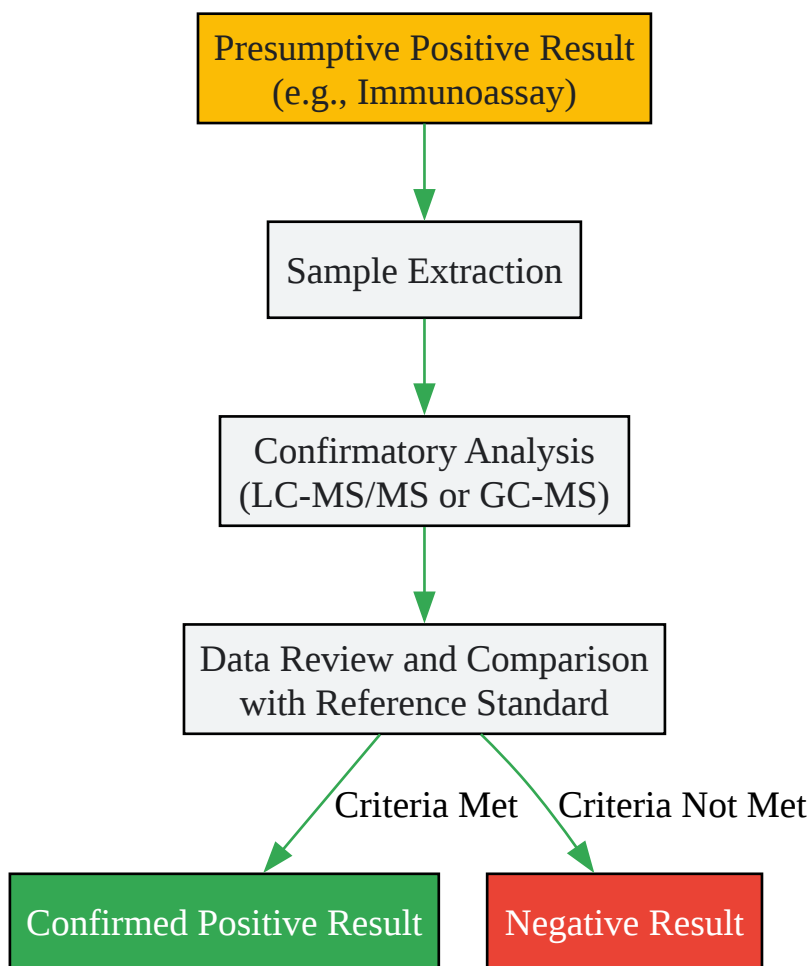
Expected Analytical Data (Hypothetical)

The following table is a placeholder for data that would be generated during the analysis of a **propallylonal** reference standard.

Analytical Technique	Parameter	Expected Result
LC-MS/MS	Retention Time	To be determined
Precursor Ion $[M-H]^-$	m/z 288.0	
Product Ions	To be determined by fragmentation experiments	
GC-MS	Retention Time	To be determined
Key Mass Fragments	To be determined from the mass spectrum	

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the confirmation of a presumptive positive result for **propallylonal**.



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Caption: Logic diagram for the confirmation of **propallylonal** in a forensic sample.

Conclusion

Propallylonal, while not a commonly encountered barbiturate in forensic toxicology, requires validated and reliable analytical methods for its detection and quantification when it does appear in casework. This application note provides a framework based on established protocols for barbiturate analysis that can be adapted and validated for **propallylonal**. The use of a certified reference standard is essential for ensuring the quality and defensibility of the analytical results. Further research is needed to establish a comprehensive analytical profile for **propallylonal**, including its chromatographic behavior, mass spectral characteristics, and stability.

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